molecular formula C17H26N2O4S B4993466 N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide

N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide

Cat. No. B4993466
M. Wt: 354.5 g/mol
InChI Key: WQGPJGGGYXCJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide, also known as CR8, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide acts as a selective inhibitor of IKKβ, which is a key regulator of the NF-κB pathway. By inhibiting the activity of this enzyme, this compound can block the activation of NF-κB and reduce the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and can potentially have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of its anti-cancer activity is thought to involve the inhibition of the NF-κB pathway, which plays a critical role in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide is its selectivity for IKKβ, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the potential off-target effects of this compound should be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for research on N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of IKKβ, which could have therapeutic benefits in various diseases. Another area of interest is the investigation of the anti-viral properties of this compound, which have been suggested but not yet fully characterized. Finally, the potential use of this compound as a tool for studying the role of the NF-κB pathway in various biological processes warrants further investigation.

Synthesis Methods

The synthesis of N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylcyclohexylamine to form the amide intermediate, which is subsequently treated with dimethylsulfamoyl chloride to yield this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB pathway. This pathway plays a critical role in the regulation of immune responses and inflammation, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory bowel disease.

properties

IUPAC Name

N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-19(2)24(21,22)14-10-11-16(23-3)15(12-14)17(20)18-13-8-6-4-5-7-9-13/h10-13H,4-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGPJGGGYXCJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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